TCS PIM-1 1

Description

Structure

3D Structure

Properties

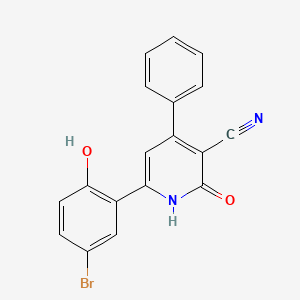

IUPAC Name |

6-(5-bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2O2/c19-12-6-7-17(22)14(8-12)16-9-13(11-4-2-1-3-5-11)15(10-20)18(23)21-16/h1-9,22H,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSYJTYGPLVUOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=C(C=CC(=C3)Br)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: The Core Mechanism of Action of TCS PIM-1 1

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of the mechanism of action for TCS PIM-1 1 (also known as SC 204330), a potent and selective inhibitor of the Pim-1 kinase.

Core Mechanism of Action

This compound is a potent, selective, and ATP-competitive inhibitor of the proto-oncogene Pim-1, a serine/threonine kinase.[1][2][3] Its primary mechanism involves directly binding to the ATP-binding pocket of the Pim-1 kinase, thereby preventing the phosphorylation of its downstream substrates.[2] This competitive inhibition is highly selective for Pim-1 over the related kinases Pim-2 and MEK1/2.[1][4]

The Pim-1 kinase plays a crucial role in regulating cell survival, proliferation, and apoptosis.[3] It is a downstream effector of the JAK/STAT signaling pathway, often activated by cytokines such as Interleukin-6 (IL-6).[5][6] Once activated, Pim-1 phosphorylates a range of cellular targets to promote cell cycle progression and inhibit apoptosis. A key pro-apoptotic target is the BAD protein. Pim-1-mediated phosphorylation of BAD on serine 112 inactivates it, preventing it from promoting cell death.[1][6]

By blocking the ATP-binding site, this compound effectively halts the catalytic activity of Pim-1. This leads to a decrease in the phosphorylation of its substrates, such as BAD, thereby promoting apoptosis in cancer cells where Pim-1 is overexpressed.[1] Studies in Burkitt's lymphoma cell lines have demonstrated that treatment with this compound reduces cell viability, decreases phosphorylation of BAD, and can lead to a downregulation of PIM-1 gene and protein expression, ultimately inducing apoptosis.[1]

Quantitative Data

The inhibitory activity and cellular effects of this compound have been quantified across various assays.

Table 2.1: In Vitro Kinase Inhibition Profile

| Target Kinase | IC₅₀ (nM) | Assay Type | Reference(s) |

| Pim-1 | 50 | Cell-Free Kinase Assay | [1][3][4] |

| Pim-2 | >20,000 | Cell-Free Kinase Assay | [1][4] |

| MEK1/2 | >20,000 | Cell-Free Kinase Assay | [1][4] |

Table 2.2: Cellular Activity in Cancer Cell Lines (48h Treatment)

| Cell Line | Assay Type | Endpoint | IC₅₀ (µM) | Reference(s) |

| Daudi (Burkitt's) | Cell Viability | Inhibition of Viability | 10 | [1] |

| Raji (Burkitt's) | Cell Viability | Inhibition of Viability | 20 | [1] |

| K562 (Leukemia) | Cell Viability | Inhibition of Viability | 30 | [1] |

Additional studies in Daudi cells showed that treatment with 10 µM of this compound significantly decreased both PIM-1 protein and mRNA expression levels.[1] Furthermore, a reduction in the phosphorylation of the pro-apoptotic protein BAD was observed in both Daudi and Raji cells upon treatment.[1]

Signaling Pathway and Inhibitory Logic

The following diagrams illustrate the Pim-1 signaling pathway and the logical workflow for determining the inhibitor's mechanism.

Caption: Pim-1 signaling pathway and point of inhibition by this compound.

Caption: Experimental workflow for determining the IC₅₀ of this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound.

Protocol: Cell-Free Pim-1 Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the IC₅₀ value of this compound against purified Pim-1 kinase by measuring ADP production.

Materials:

-

Purified recombinant Pim-1 kinase

-

Kinase substrate (e.g., S6Ktide or BAD peptide)

-

This compound

-

Adenosine 5′-triphosphate (ATP)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

96-well or 384-well white assay plates

-

Luminometer

Procedure:

-

Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in 1X Kinase Assay Buffer, starting from a high concentration (e.g., 100 µM). The final DMSO concentration should not exceed 1%.

-

Reaction Setup: In a 384-well plate, add 2.5 µL of each inhibitor dilution to the appropriate wells. Add 2.5 µL of diluent solution (buffer + DMSO) to "Positive Control" and "Blank" wells.

-

Enzyme Addition: Dilute Pim-1 kinase to the working concentration (e.g., 5 ng/µL) in 1X Kinase Assay Buffer. Add 10 µL of diluted kinase to all wells except the "Blank" wells. Add 10 µL of 1X Kinase Assay Buffer to the "Blank" wells.

-

Reaction Initiation: Prepare a Master Mix containing ATP and the kinase substrate in 1X Kinase Assay Buffer. The ATP concentration should be at or near its Km for Pim-1. Add 12.5 µL of this Master Mix to all wells to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for another 30-45 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Subtract the "Blank" reading from all other wells. Plot the percentage of inhibition (relative to the "Positive Control") against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: ATP-Competition Assay

This assay confirms that this compound inhibits Pim-1 in an ATP-competitive manner. The protocol is identical to the one described in 4.1, but is run in parallel under two different ATP concentrations.

Procedure:

-

Follow the Cell-Free Kinase Inhibition Assay protocol (4.1) to generate two separate inhibitor dose-response curves.

-

Condition 1 (Low ATP): Run the assay using a low concentration of ATP, typically at or below the determined Km value (e.g., 10 µM).

-

Condition 2 (High ATP): Run the parallel assay using a high, saturating concentration of ATP (e.g., 1 mM).

-

Analysis: Calculate the IC₅₀ value for this compound under both conditions. A significant rightward shift (increase) in the IC₅₀ value at the high ATP concentration compared to the low ATP concentration indicates that the inhibitor competes with ATP for binding to the kinase.

Protocol: Cellular Western Blot for BAD Phosphorylation

This protocol assesses the ability of this compound to inhibit Pim-1 kinase activity within a cellular context by measuring the phosphorylation of its substrate, BAD.

Materials:

-

Burkitt's lymphoma cells (e.g., Daudi or Raji)

-

This compound

-

Cell culture medium and supplements

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels and blotting equipment

-

PVDF membranes

-

Primary antibodies: Rabbit anti-phospho-BAD (Ser112), Rabbit anti-total BAD, Rabbit anti-GAPDH (loading control).

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed Daudi or Raji cells in culture plates and allow them to acclimate. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 48 hours.

-

Cell Lysis: Harvest the cells by centrifugation. Lyse the cell pellets in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 30-50 µg) from each sample onto a 12% SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-BAD (Ser112) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Strip the membrane and re-probe for total BAD and GAPDH to ensure equal protein loading. Quantify the band intensities and normalize the phospho-BAD signal to the total BAD or GAPDH signal. A dose-dependent decrease in the normalized phospho-BAD signal indicates target engagement and inhibition of Pim-1 kinase activity in the cells.[1]

References

- 1. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Loss of PIM2 enhances the anti-proliferative effect of the pan-PIM kinase inhibitor AZD1208 in non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro assessment of the efficiency of the PIM1 kinase pharmaco...: Ingenta Connect [ingentaconnect.com]

- 5. Pim-1 kinase promotes inactivation of the pro-apoptotic Bad protein by phosphorylating it on the Ser112 gatekeeper site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

PIM-1 kinase signaling pathways

An In-depth Technical Guide to PIM-1 Kinase Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that play a critical role in regulating numerous cellular processes. This family includes three highly homologous isoforms: PIM-1, PIM-2, and PIM-3.[1][2] PIM-1, the most extensively studied member, is a key proto-oncogene implicated in the development and progression of various cancers, including hematopoietic malignancies and solid tumors like prostate and breast cancer.[1][3][4] Its expression is primarily regulated at the transcriptional level by the JAK/STAT signaling pathway in response to cytokines and growth factors.[3][5][6] Once expressed, PIM-1 phosphorylates a wide array of downstream substrates, thereby modulating critical cellular functions such as cell cycle progression, apoptosis, protein synthesis, and cell migration.[3][7] This central role in promoting cell survival and proliferation has established PIM-1 as a highly attractive target for cancer therapy, leading to the development of numerous small-molecule inhibitors currently under preclinical and clinical investigation.[8][9][10] This guide provides a comprehensive overview of the core PIM-1 signaling pathways, experimental methodologies for its study, and its significance in drug development.

PIM-1 Kinase: Structure and Regulation

The human PIM1 gene is located on chromosome 6p21.2 and consists of 6 exons.[4] It encodes two protein isoforms, a 44 kDa (PIM-1L) and a 33 kDa (PIM-1S) protein, through the use of alternative CUG and AUG translation initiation codons, respectively.[3][11] Unlike many other kinases, PIM kinases lack a distinct regulatory domain and are considered constitutively active upon transcription.[9][12] Therefore, their cellular activity is primarily controlled through the regulation of gene expression, protein translation, and proteasomal degradation.[12]

Upstream Regulation: The JAK/STAT Pathway

The primary mechanism for regulating PIM-1 expression is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[3][5] This pathway is activated by numerous cytokines and growth factors, including various interleukins (IL-2, IL-3, IL-6), interferons (IFNγ), and hormones like prolactin.[4][6]

Signaling Cascade:

-

Ligand Binding: Cytokines bind to their specific cell surface receptors, causing receptor dimerization.

-

JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

-

STAT Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors.[5]

-

STAT Dimerization and Translocation: These phosphorylated sites serve as docking stations for STAT proteins (primarily STAT3 and STAT5 for PIM-1 induction).[4][5] Once docked, STATs are phosphorylated by JAKs, causing them to detach, form dimers, and translocate to the nucleus.[5]

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter region of target genes, including PIM1, to initiate transcription.[3][6]

PIM-1 also participates in a negative feedback loop to regulate the JAK/STAT pathway. It can phosphorylate and stabilize the Suppressor of Cytokine Signaling (SOCS) proteins, SOCS1 and SOCS3.[3][4][12] These stabilized SOCS proteins then inhibit the JAK/STAT pathway, thus downregulating PIM-1's own expression.[3][7]

Downstream Signaling: Substrates and Cellular Functions

PIM-1 kinase phosphorylates a multitude of downstream substrates, influencing key cellular processes that are often dysregulated in cancer.

Regulation of Cell Cycle Progression

PIM-1 promotes cell cycle progression through both the G1/S and G2/M transitions by phosphorylating and modulating key cell cycle regulators.[3][13][14]

-

p21Cip1 and p27Kip1: PIM-1 phosphorylates the cyclin-dependent kinase (CDK) inhibitors p21 and p27.[3][13] This phosphorylation leads to their dissociation from Proliferating Cell Nuclear Antigen (PCNA) or their nuclear export and subsequent proteasome-dependent degradation, respectively.[3][13] The downregulation of these inhibitors relieves the brakes on CDKs, allowing the cell cycle to proceed.

-

CDC25 Phosphatases: PIM-1 can phosphorylate and activate the CDC25A and CDC25C phosphatases.[13][14] These phosphatases remove inhibitory phosphates from CDKs, further promoting their activity and driving cell cycle transitions.

-

C-TAK1: PIM-1 phosphorylates and inactivates the Cdc25C-associated kinase 1 (C-TAK1), which is a negative regulator of Cdc25C.[13][15] This inactivation further enhances Cdc25C activity.

Inhibition of Apoptosis

A key oncogenic function of PIM-1 is its ability to promote cell survival by inhibiting apoptosis.[3][14]

-

BAD: PIM-1 directly phosphorylates the pro-apoptotic protein Bad at Ser112.[14][16] Phosphorylated Bad is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondria.[14] This allows Bcl-2/Bcl-xL to prevent the release of cytochrome c and subsequent caspase activation.

-

ASK1: PIM-1 can phosphorylate and inactivate Apoptosis signal-regulating kinase 1 (ASK1), a key component of the stress-activated MAP kinase pathway.[17] By inhibiting ASK1, PIM-1 blocks the downstream activation of JNK and p38, which would otherwise promote apoptosis.[5][17]

-

c-Myc: PIM-1 synergizes with the c-Myc oncogene. It can phosphorylate and stabilize c-Myc, enhancing its transcriptional activity, which includes the upregulation of pro-survival genes.[2][18]

Crosstalk with PI3K/AKT/mTOR Pathway

PIM-1 signaling exhibits significant crosstalk with the PI3K/AKT/mTOR pathway, another critical pro-survival and pro-growth pathway in cancer.[5][19] They share several downstream substrates, including BAD, p27, and components of the mTORC1 complex, leading to a synergistic promotion of tumorigenesis.[5][20] PIM and AKT kinases can both phosphorylate and regulate effectors of the mTOR signaling axis.[5] This convergence means that inhibiting one pathway can sometimes lead to compensatory activation of the other, highlighting the need for co-targeting strategies in cancer therapy.[20]

Summary of Key PIM-1 Substrates

The following table summarizes key downstream targets of PIM-1 kinase and the functional consequences of their phosphorylation.

| Substrate Category | Substrate Protein | Site(s) of Phosphorylation | Functional Outcome of Phosphorylation | Reference(s) |

| Apoptosis | Bad | Ser112, Ser136, Ser155 | Inactivation of pro-apoptotic activity, promotion of cell survival | [14][16] |

| ASK1 | Ser83 | Inhibition of kinase activity, suppression of stress-induced apoptosis | [5][17] | |

| Cell Cycle | p21Cip1 | Thr145 | Dissociation from PCNA, promotion of cell cycle progression | [3][14] |

| p27Kip1 | Thr157, Thr198 | Nuclear export and proteasomal degradation, G1/S progression | [3][13] | |

| C-TAK1 | Multiple | Inactivation of kinase activity, leading to Cdc25C activation | [13][15] | |

| Cdc25A / Cdc25C | Multiple | Increased phosphatase activity, promotion of G1/S and G2/M transitions | [13][14] | |

| Transcription | c-Myc | Ser62 | Increased protein stability and transcriptional activity | [2][18] |

| NF-κB (p65/RelA) | Multiple | Increased transcriptional activity, creating a positive feedback loop with IL-6 | [7] | |

| Protein Synthesis | eIF4B | Ser406 | Regulation of translation of specific mRNAs, such as c-MET | [3][21] |

| 4E-BP1 | Thr37/46 | Dissociation from eIF4E, promoting cap-dependent translation | [12][22] | |

| Drug Resistance | P-glycoprotein (Pgp) | Not specified | Increased drug efflux activity | [3] |

| BCRP | Not specified | Increased drug efflux activity | [3] |

PIM-1 as a Therapeutic Target in Drug Development

The overexpression of PIM-1 in numerous cancers and its central role in promoting cell survival and proliferation make it a prime target for therapeutic intervention.[3][8] Inhibition of PIM-1 kinase activity has been shown to suppress cell proliferation, induce apoptosis, and synergize with other chemotherapeutic agents.[8][18]

PIM-1 Inhibitors

Several small-molecule PIM kinase inhibitors have been developed and are in various stages of clinical trials.[9][10] These are typically ATP-competitive inhibitors that bind to the unique ATP-binding pocket of the PIM kinases.[9][23]

| Inhibitor | Target(s) | Status / Key Finding | Reference(s) |

| AZD1208 | Pan-PIM | In clinical trials; sensitizes TNBC cells to chemotherapy. | [10][18] |

| SGI-1776 | Pan-PIM, FLT3 | In clinical trials; showed promise but development was halted. | [9][10] |

| PIM447 (LGH447) | Pan-PIM | In clinical trials for multiple myeloma. | [10][24] |

| Rifaximin | PIM-1 | FDA-approved drug identified as a potential repurposed inhibitor with an IC50 of ~26 μM. | [25] |

The development of pan-PIM inhibitors is often favored because the three PIM isoforms have overlapping functions, and the knockout of one can lead to compensatory upregulation of the others.[23]

Experimental Protocols for Studying PIM-1 Signaling

Investigating the PIM-1 signaling pathway requires a combination of biochemical, molecular, and cellular biology techniques.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of PIM-1 kinase against a specific substrate.

Methodology:

-

Reagents: Recombinant active PIM-1 kinase, kinase buffer (containing MgCl2, ATP), a known PIM-1 substrate (e.g., a peptide derived from Bad, or a generic substrate like myelin basic protein), and [γ-32P]ATP.

-

Reaction Setup: Combine recombinant PIM-1, substrate, and kinase buffer in a microcentrifuge tube.

-

Initiation: Start the reaction by adding [γ-32P]ATP. Incubate at 30°C for a specified time (e.g., 20-30 minutes).

-

Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or SDS-PAGE loading buffer.

-

Detection: Separate the reaction products using SDS-PAGE. Transfer to a membrane and detect the radiolabeled, phosphorylated substrate via autoradiography. Alternatively, non-radioactive methods can be used where a phospho-specific antibody detects the product via Western blot or ELISA.

-

Quantification: Measure the amount of incorporated phosphate to determine kinase activity. When testing inhibitors, they are pre-incubated with the kinase before the addition of ATP.

Western Blotting for PIM-1 and Substrate Phosphorylation

This technique is used to detect and quantify the expression levels of PIM-1 and the phosphorylation status of its downstream substrates in cell lysates.

Methodology:

-

Cell Lysis: Culture cells under desired conditions (e.g., with/without cytokine stimulation or inhibitor treatment). Lyse the cells in a buffer containing detergents and, crucially, phosphatase and protease inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PIM-1, anti-phospho-Bad (Ser112)).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

-

Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light. Capture the signal using a digital imager or X-ray film.

-

Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH) to compare protein levels across samples.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if PIM-1 physically interacts with a putative substrate or binding partner within the cell.

Methodology:

-

Cell Lysis: Prepare whole-cell lysates using a non-denaturing lysis buffer to maintain native protein complexes.

-

Pre-clearing: Incubate the lysate with control beads (e.g., Protein A/G-agarose) to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-PIM-1). This forms an antibody-protein complex.

-

Complex Capture: Add Protein A/G beads to the lysate. The beads will bind to the antibody, capturing the entire immune complex.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Detection: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-Bad). A band for the prey protein in the PIM-1 IP lane indicates an interaction.

Conclusion and Future Directions

PIM-1 kinase is a central node in signaling networks that control cell fate, particularly in the context of cancer. Its regulation by the JAK/STAT pathway and its ability to modulate a wide range of substrates involved in cell cycle control and apoptosis underscore its importance as an oncogenic driver. The significant crosstalk with other major cancer pathways, such as PI3K/AKT/mTOR, complicates therapeutic strategies but also offers opportunities for powerful combination therapies. As research continues to uncover new substrates and regulatory mechanisms, the development of more specific and potent PIM kinase inhibitors will be crucial. Future work will likely focus on refining these inhibitors, understanding mechanisms of resistance, and identifying patient populations most likely to benefit from PIM-targeted therapies.

References

- 1. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]

- 2. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PIM1 - Wikipedia [en.wikipedia.org]

- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

- 9. The Pim kinases: new targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. The serine/threonine kinase Pim-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]

- 15. The oncogenic serine/threonine kinase Pim-1 phosphorylates and inhibits the activity of Cdc25C-associated kinase 1 (C-TAK1): a novel role for Pim-1 at the G2/M cell cycle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pim-1 kinase promotes inactivation of the pro-apoptotic Bad protein by phosphorylating it on the Ser112 gatekeeper site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Research Portal [rex.libraries.wsu.edu]

- 18. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Co-Targeting PIM Kinase and PI3K/mTOR in NSCLC - ProQuest [proquest.com]

- 21. e-century.us [e-century.us]

- 22. Constitutive activation of Pim1 kinase is a therapeutic target for adult T-cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. thieme-connect.com [thieme-connect.com]

- 24. researchgate.net [researchgate.net]

- 25. FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Effect of TCS PIM-1 1 on the JAK/STAT Pathway

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that play a crucial role in cell cycle progression, survival, and apoptosis. The PIM kinase family consists of three isoforms: PIM-1, PIM-2, and PIM-3. Of these, PIM-1 is the best-characterized member and is frequently found to be overexpressed in a variety of hematological malignancies and solid tumors. The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a principal signaling cascade that regulates a wide array of cellular processes, including cell growth, differentiation, and immune responses. The expression of PIM-1 is known to be regulated by the JAK/STAT pathway, positioning PIM-1 as a critical downstream effector in this signaling network.[1][2]

This compound is a potent and selective small-molecule inhibitor of PIM-1 kinase.[3][4][5][6][7] Its high selectivity makes it a valuable tool for studying the specific roles of PIM-1 kinase in cellular signaling and a potential therapeutic agent for cancers with aberrant PIM-1 activity. This technical guide provides a comprehensive overview of the effect of this compound on the JAK/STAT pathway, including quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling cascades and workflows.

This compound: A Selective PIM-1 Kinase Inhibitor

This compound, also known as SC-204330, is an ATP-competitive inhibitor of PIM-1 kinase.[4][5][6] Its chemical structure and properties are summarized below.

Table 1: Chemical and Pharmacological Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 6-(5-bromo-2-hydroxyphenyl)-1,2-dihydro-2-oxo-4-phenyl-3-pyridinecarbonitrile | [4] |

| Synonyms | SC-204330, Pim-1 Kinase Inhibitor II | [4] |

| Molecular Formula | C₁₈H₁₁BrN₂O₂ | [4] |

| Molecular Weight | 367.2 g/mol | [4] |

| CAS Number | 491871-58-0 | [4] |

| Mechanism of Action | ATP-competitive inhibitor of PIM-1 kinase | [5][6] |

The inhibitory activity and selectivity of this compound have been characterized in cell-free kinase assays. The compound exhibits high potency against PIM-1 and remarkable selectivity over other related kinases, such as PIM-2 and MEK1/2.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Reference(s) |

| PIM-1 | 50 | [3][4][5][6][7] |

| PIM-2 | >20,000 | [3][4][5][6][7] |

| MEK1/2 | >20,000 | [3][4][5][6][7] |

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling mechanism for a wide range of cytokines, interferons, and growth factors. The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.

The canonical JAK/STAT signaling cascade is initiated by the binding of a ligand to its specific receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. STATs are recruited to the phosphorylated receptor and are themselves phosphorylated by JAKs. Upon phosphorylation, STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate gene expression.[8]

Caption: The canonical JAK/STAT signaling pathway.

PIM-1 Kinase as a Downstream Effector of the JAK/STAT Pathway

PIM-1 is a direct transcriptional target of the JAK/STAT pathway. Specifically, STAT3 and STAT5 have been shown to bind to the promoter region of the PIM1 gene, leading to its upregulation in response to cytokine stimulation.[2] This places PIM-1 as a key downstream mediator of JAK/STAT signaling, contributing to the pro-survival and proliferative effects of this pathway.

Interestingly, a negative feedback loop has been identified where PIM-1 can modulate the activity of the JAK/STAT pathway. PIM-1 has been shown to interact with and phosphorylate Suppressor of Cytokine Signaling (SOCS) proteins, such as SOCS1 and SOCS3. This phosphorylation can stabilize the SOCS proteins, enhancing their ability to inhibit JAK activity and subsequent STAT phosphorylation.[2][8]

Caption: Interplay between PIM-1 kinase and the JAK/STAT pathway.

The Inhibitory Effect of this compound on the JAK/STAT Pathway

As a potent and selective inhibitor of PIM-1 kinase, this compound is expected to modulate the JAK/STAT pathway primarily through the negative feedback loop involving SOCS proteins. By inhibiting PIM-1 kinase activity, this compound would prevent the phosphorylation and stabilization of SOCS1 and SOCS3. This would lead to a decrease in the inhibitory effect of SOCS proteins on JAKs, potentially resulting in a sustained or enhanced activation of the JAK/STAT pathway upon cytokine stimulation. However, it is important to note that the net effect in a cellular context can be complex and may depend on the specific cell type and the relative expression levels of different signaling components.

Caption: Mechanism of action of this compound on the JAK/STAT feedback loop.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effect of PIM-1 inhibitors on the JAK/STAT pathway. These should be optimized for specific experimental conditions.

In Vitro PIM-1 Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on PIM-1 kinase activity.

Materials:

-

Recombinant human PIM-1 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

PIM-1 substrate (e.g., a synthetic peptide like PIMtide, or a protein substrate like Bad)

-

[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)

-

This compound

-

96-well plates

-

Plate reader (scintillation counter or luminometer)

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase buffer, recombinant PIM-1 kinase, and the PIM-1 substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP or cold ATP for ADP-Glo™).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

-

Quantify the kinase activity by measuring the incorporation of ³²P into the substrate or by measuring the amount of ADP produced.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

References

- 1. selleckchem.com [selleckchem.com]

- 2. promega.com [promega.com]

- 3. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | Pim Kinase | Tocris Bioscience [tocris.com]

The PIM-1 Kinase Nexus: A Technical Guide to the Regulation of c-Myc and STAT3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that have emerged as critical regulators of oncogenic signaling.[1][2][3] Primarily regulated at the level of transcription and protein stability, PIM-1 is a key downstream effector of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[4][5] Its overexpression is a hallmark of numerous hematological and solid tumors, including prostate cancer, breast cancer, and non-small cell lung cancer, where it plays a pivotal role in promoting cell proliferation, survival, and therapeutic resistance.[2][6][7]

Two of the most critical downstream networks influenced by PIM-1 involve the proto-oncogene c-Myc and the Signal Transducer and Activator of Transcription 3 (STAT3). The interplay between PIM-1, c-Myc, and STAT3 forms a complex regulatory circuit that drives tumorigenesis. This technical guide provides an in-depth examination of these interactions, summarizing key quantitative data and offering detailed experimental protocols to facilitate further research and drug development in this promising therapeutic area.

PIM-1 Regulation of the c-Myc Proto-Oncogene

The synergy between PIM-1 and c-Myc in promoting tumorigenesis, particularly in prostate cancer and lymphomas, is well-documented.[8][9][10] PIM-1 kinase activity is critical for this cooperation, primarily through mechanisms that enhance c-Myc's stability and transcriptional activity.[10][11]

PIM-1-Mediated Stabilization and Activation of c-Myc

PIM-1 directly phosphorylates c-Myc at multiple sites. One novel site, Serine 329 (S329), has been identified as a target for PIM-1/PIM-2, leading to the stabilization of the c-Myc protein.[9] Furthermore, PIM-1 can influence other critical phosphorylation sites on c-Myc, such as increasing phosphorylation at Serine 62 (S62), which is associated with c-Myc activation, and decreasing phosphorylation at Threonine 58 (T58), a site that targets c-Myc for degradation.[9][10] By inhibiting c-Myc degradation, PIM-1 enhances its nuclear accumulation and transcriptional output, leading to the upregulation of genes involved in cell cycle progression and metabolism, such as glycolysis-associated genes.[3][9] This stabilization provides a mechanistic explanation for the observed synergy between these two oncoproteins in driving cancer progression.[9]

References

- 1. tandfonline.com [tandfonline.com]

- 2. PIM1 inhibitor synergizes the anti-tumor effect of osimertinib via STAT3 dephosphorylation in EGFR-mutant non-small cell lung cancer - Sun - Annals of Translational Medicine [atm.amegroups.org]

- 3. researchgate.net [researchgate.net]

- 4. PIM1 - Wikipedia [en.wikipedia.org]

- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Pim-1 kinase stimulates c-Myc-mediated death signaling upstream of caspase-3 (CPP32)-like protease activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pim kinase-dependent inhibition of c-Myc degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pim1 kinase synergizes with c-MYC to induce advanced prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

PIM-1 Kinase: A Deep Dive into Substrates and Downstream Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) is a constitutively active serine/threonine kinase that has emerged as a critical regulator of numerous cellular processes and a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of PIM-1 kinase substrates, downstream signaling pathways, and the experimental methodologies used to elucidate its function.

PIM-1 Kinase: Core Functions and Regulation

PIM-1 is a key downstream effector of the JAK/STAT signaling pathway, playing a pivotal role in cell cycle progression, apoptosis, and transcriptional activation.[1] Its expression is induced by a variety of cytokines and growth factors, including interleukins (IL-2, IL-3, IL-6), interferons (IFNs), and other mitogens.[2] Unlike many other kinases, PIM-1 lacks a regulatory domain and its activity is primarily controlled at the level of transcription and protein stability.[3]

PIM-1 Kinase Substrates: A Quantitative Perspective

PIM-1 phosphorylates a diverse array of substrates, influencing multiple facets of cellular function. While comprehensive kinetic data for all known protein substrates is not extensively available in a consolidated format, studies using peptide substrates have elucidated the kinase's substrate specificity and provided kinetic parameters for idealized consensus sequences.

Table 1: Known PIM-1 Kinase Substrates and Their Cellular Roles

| Substrate Category | Substrate | Phosphorylation Site(s) | Cellular Function |

| Cell Cycle Regulation | p27Kip1 | Thr157, Thr198 | Promotes degradation, leading to cell cycle progression.[4] |

| CDC25A | Multiple | Activates CDK2, promoting G1/S transition.[4] | |

| CDC25C | Ser216 | Activates CDK1, promoting G2/M transition.[4] | |

| C-TAK1 | Not specified | Inactivation leads to CDC25C activation.[4] | |

| Apoptosis Regulation | Bad | Ser112 | Inhibits pro-apoptotic function. |

| ASK1 | Ser83 | Suppresses the JNK stress-response pathway.[5] | |

| Transcriptional Regulation | c-Myc | Ser62 | Stabilizes c-Myc, enhancing its transcriptional activity.[5] |

| Histone H3 | Ser10 | Promotes transcriptional activation of c-Myc target genes.[6] | |

| p100 | Not specified | Co-activator for the c-Myb transcription factor.[7] | |

| HP-1 | Not specified | Involved in chromatin-mediated gene silencing.[1] | |

| JAK/STAT Pathway Regulation | SOCS1 | Not specified | Stabilizes SOCS1, leading to negative feedback on JAK/STAT signaling.[5] |

| SOCS3 | Not specified | Stabilizes SOCS3, contributing to the negative feedback loop.[1] | |

| Drug Resistance | ABCG2 (BCRP) | Not specified | Phosphorylation promotes its drug efflux activity.[8] |

Table 2: Kinetic Constants of PIM-1 with Peptide Substrates

| Peptide Substrate | Sequence | Km (μM) | kcat (min⁻¹) | kcat/Km (μM⁻¹min⁻¹) |

| Pimtide | ARKRRRHPSGPPTA | 0.05 ± 0.01 | 120 ± 10 | 2400 |

| P3 (Consensus) | ARRRHLSY | 1.8 ± 0.3 | 250 ± 20 | 139 |

| P2 | AKRRHLSY | 3.5 ± 0.6 | 230 ± 20 | 66 |

| P4 | ARRRRLSY | 4.2 ± 0.7 | 180 ± 15 | 43 |

| P5 | ARRKHLSY | 6.1 ± 1.1 | 150 ± 10 | 25 |

| Control | AKRRRLSA | >100 | - | - |

Data adapted from Bullock et al., 2005 and Peng et al., 2007. Kinetic parameters were determined using in vitro kinase assays with recombinant PIM-1 and synthetic peptides.

PIM-1 Downstream Signaling Pathways

PIM-1 exerts its influence on cellular behavior through its participation in several critical signaling cascades. These pathways are often interconnected, creating a complex regulatory network.

Upstream Regulation via JAK/STAT Signaling

The transcription of the PIM1 gene is primarily regulated by the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[9] Cytokines and growth factors, upon binding to their receptors, activate JAKs, which in turn phosphorylate and activate STAT transcription factors, particularly STAT3 and STAT5.[5] Activated STATs then translocate to the nucleus and bind to the PIM1 promoter, initiating its transcription.[10]

Caption: Upstream regulation of PIM-1 expression by the JAK/STAT pathway.

PIM-1 in Cell Cycle Progression

PIM-1 promotes cell cycle progression at both the G1/S and G2/M transitions by phosphorylating key cell cycle regulators.[4] It targets the cyclin-dependent kinase inhibitor p27Kip1 for degradation and activates the CDC25 phosphatases, which in turn activate cyclin-dependent kinases (CDKs).[4]

Caption: PIM-1 promotes cell cycle progression by regulating key checkpoints.

PIM-1 and the Anti-Apoptotic Pathway

PIM-1 exerts its pro-survival effects by phosphorylating and inactivating pro-apoptotic proteins. A key target is Bad, a member of the Bcl-2 family. Phosphorylation of Bad by PIM-1 prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[11]

Caption: PIM-1 promotes cell survival by inhibiting the pro-apoptotic protein Bad.

PIM-1 and c-Myc: A Partnership in Transcriptional Activation

PIM-1 collaborates with the proto-oncogene c-Myc to drive cell proliferation and tumorigenesis. PIM-1 phosphorylates and stabilizes c-Myc, enhancing its transcriptional activity. Furthermore, PIM-1 is recruited by c-Myc to the promoters of target genes, where it phosphorylates Histone H3 at Serine 10, a mark associated with active transcription.[6]

Caption: PIM-1 enhances c-Myc-mediated transcriptional activation.

Experimental Protocols for PIM-1 Substrate Identification and Validation

A variety of experimental techniques are employed to identify and validate PIM-1 kinase substrates and to characterize its enzymatic activity.

In Vitro Kinase Assay

This is a fundamental technique to determine if a protein is a direct substrate of PIM-1 and to measure the kinetics of the phosphorylation event.

4.1.1. Radiometric Assay using [γ-³²P]ATP

This classic method offers high sensitivity for detecting phosphorylation.

Materials:

-

Recombinant active PIM-1 kinase

-

Purified putative substrate protein or peptide

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

[γ-³²P]ATP (10 mCi/ml, 3000 Ci/mmol)

-

10 mM unlabeled ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:

-

5 µL of 5x kinase buffer

-

Recombinant PIM-1 kinase (e.g., 10-50 ng)

-

Substrate protein (e.g., 1-5 µg) or peptide (e.g., 10-50 µM)

-

Nuclease-free water to a volume of 20 µL.

-

-

Initiate the reaction by adding 5 µL of ATP mix (containing unlabeled ATP and [γ-³²P]ATP). The final ATP concentration should be at or above the Km for ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone and let the papers air dry.

-

Place the dry P81 papers in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

4.1.2. Non-Radiometric ADP-Glo™ Kinase Assay

This luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.[10]

Materials:

-

PIM-1 Kinase Enzyme System (e.g., Promega V4032)

-

ADP-Glo™ Kinase Assay Kit (e.g., Promega V9101)

-

Substrate protein or peptide

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Set up the kinase reaction in a well of a white plate. For a 5 µL reaction, add:

-

1 µL of substrate and ATP mixture in kinase buffer.

-

2 µL of PIM-1 kinase in kinase buffer.

-

2 µL of test compound or vehicle control.

-

-

Incubate the reaction at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

Caption: General workflow for in vitro kinase assays.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate a physical interaction between PIM-1 and a putative substrate within a cellular context.

Materials:

-

Cells expressing endogenous or tagged PIM-1 and the putative substrate.

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

-

Antibody specific to PIM-1 or the tag.

-

Control IgG antibody (from the same species as the primary antibody).

-

Protein A/G magnetic beads or agarose resin.

-

SDS-PAGE and Western blotting reagents.

-

Antibody specific to the putative substrate.

Procedure:

-

Lyse the cells in Co-IP lysis buffer on ice.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with control IgG and Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the PIM-1 specific antibody or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with Co-IP wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting, probing with antibodies against both PIM-1 and the putative substrate.

Caption: Step-by-step workflow for Co-immunoprecipitation.

Mass Spectrometry for Phosphorylation Site Identification

Mass spectrometry (MS) is a powerful tool for identifying the specific amino acid residues on a substrate that are phosphorylated by PIM-1.

General Workflow:

-

Perform an in vitro kinase assay with PIM-1 and the substrate of interest using non-radioactive ATP.

-

Separate the reaction products by SDS-PAGE and excise the band corresponding to the substrate.

-

Perform in-gel digestion of the protein with a protease (e.g., trypsin).

-

Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

-

Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use specialized software to search the MS/MS data against a protein database to identify the phosphorylated peptides and pinpoint the exact site of phosphorylation (indicated by a mass shift of +80 Da).

Caption: Workflow for identifying phosphorylation sites using mass spectrometry.

Conclusion

PIM-1 kinase is a multifaceted signaling molecule with a profound impact on cell fate decisions. Its role in promoting cell proliferation and survival, coupled with its overexpression in various cancers, has established it as a significant target for therapeutic intervention. A thorough understanding of its substrates and the downstream pathways it regulates is crucial for the development of effective PIM-1 inhibitors and for elucidating the complex signaling networks that govern cellular homeostasis and disease. The experimental approaches outlined in this guide provide a robust framework for the continued investigation of this important kinase.

References

- 1. promega.com [promega.com]

- 2. Structure and substrate specificity of the Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Profiling the substrate specificity of protein kinases by on-bead screening of peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pim kinase substrate identification and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PIM1 Kinase Enzyme System Application Note [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. shop.reactionbiology.com [shop.reactionbiology.com]

- 8. Protocols: Phosphorylation Site ID by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. promega.com [promega.com]

- 11. ulab360.com [ulab360.com]

The Role of TCS PIM-1 1 in Cancer Cell Line Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase is a constitutively active serine/threonine kinase that has emerged as a significant target in oncology research. Overexpressed in a variety of hematological and solid tumors, PIM-1 plays a crucial role in regulating cell cycle progression, promoting cell survival by inhibiting apoptosis, and contributing to drug resistance. TCS PIM-1 1 is a potent and selective ATP-competitive inhibitor of PIM-1 kinase, making it a valuable tool for investigating the therapeutic potential of PIM-1 inhibition in cancer. This technical guide provides a comprehensive overview of the use of this compound in cancer cell line studies, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows.

Data Presentation: The Efficacy of this compound in Cancer Cell Lines

This compound has demonstrated significant effects on the viability and apoptotic status of various cancer cell lines. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity |

| PIM-1 Kinase | 50[1][2][3][4] | >400-fold vs. PIM-2 and MEK1/2[1][2][3][4] |

Table 2: Effects of this compound on Cancer Cell Line Viability

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| Daudi | Burkitt's Lymphoma | 10[5] |

| Raji | Burkitt's Lymphoma | 20[5] |

| K562 | Chronic Myelogenous Leukemia | 30[5] |

| U-87 MG (adherent) | Glioblastoma | Not explicitly defined, significant viability reduction at 50 µM[6] |

| U-87 MG (neurospheres) | Glioblastoma | Not explicitly defined, significant viability reduction at 50 µM[6] |

Table 3: Molecular Effects of this compound in Cancer Cell Lines

| Cell Line | Treatment | Effect |

| Daudi | 1 µM and 10 µM PIM1-1 | ~70% decrease in PIM-1 protein expression[5] |

| Daudi | 0.1–1 µM PIM1-1 | Inhibition of pro-apoptotic BAD phosphorylation[5] |

| Raji | 10 µM PIM1-1 | Decreased BAD phosphorylation[5] |

| Daudi and Raji | 0.1–10 µM PIM1-1 | Detection of cleaved caspase-3, indicating apoptosis[5] |

| U-87 MG | 50 µM TCS PIM1-1 for 72h | 35.8% reduction in PCNA protein expression[6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are detailed protocols for key experiments involving this compound.

Cell Viability Assay (Luminescent)

This protocol is adapted from a study on Burkitt's lymphoma cell lines.[5]

-

Cell Seeding: Seed cancer cell lines (e.g., Daudi, Raji, K562) at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium in 96-well plates.

-

Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Dilute the stock solution in RPMI-1640 to achieve the desired final concentrations (e.g., 0.1, 1, 10, 20, 30, 40 µM). Use 0.4% DMSO as a negative control and 1 µM staurosporine as a positive control for apoptosis induction.

-

Treatment: Add the prepared inhibitor dilutions to the cells and incubate for 48 hours at 37°C in a 5% CO2 humidified incubator.

-

Luminescence Reading: Determine the number of viable cells using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Western Blot Analysis for PIM-1 and Phospho-BAD

This protocol is based on findings in Burkitt's lymphoma cell lines.[5]

-

Cell Lysis: After treatment with this compound for the desired time and concentration, harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against PIM-1, phospho-BAD (Ser112), and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vitro PIM-1 Kinase Assay (Luminescent)

This protocol provides a general framework for an in vitro kinase assay.[7]

-

Reagents:

-

Recombinant human PIM-1 enzyme.

-

PIM-1 kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).

-

Substrate (e.g., a specific peptide substrate for PIM-1).

-

ATP.

-

This compound inhibitor at various concentrations.

-

ADP-Glo™ Kinase Assay kit.

-

-

Assay Procedure (384-well plate format):

-

Add 1 µL of this compound dilutions or 5% DMSO (vehicle control) to the wells.

-

Add 2 µL of PIM-1 enzyme solution.

-

Add 2 µL of a substrate/ATP mixture.

-

Incubate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Record the luminescence signal.

-

-

Data Analysis: Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

Mandatory Visualizations

PIM-1 Signaling Pathway

The PIM-1 kinase is a central node in a complex signaling network that promotes cell survival and proliferation. The following diagram illustrates the upstream regulation of PIM-1 and its key downstream targets.

Caption: PIM-1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Screening for PIM-1 Inhibitors

The following diagram outlines a typical workflow for screening and validating potential PIM-1 inhibitors like this compound.

Caption: A generalized workflow for the discovery and characterization of PIM-1 inhibitors.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of PIM-1 kinase in cancer biology and for assessing its potential as a therapeutic target. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further understanding and targeting the PIM-1 signaling pathway in various cancer contexts. The provided visualizations of the PIM-1 signaling network and a typical inhibitor screening workflow serve as useful conceptual frameworks for both new and experienced investigators in the field of cancer drug discovery. Further studies are warranted to expand the cellular and molecular profiling of this compound across a broader range of cancer types to fully realize its potential in preclinical and translational research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PIM1 Inhibition Affects Glioblastoma Stem Cell Behavior and Kills Glioblastoma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

PIM-1 Kinase: A Central Mediator in Immunoinflammatory Diseases and a Novel Therapeutic Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases, particularly PIM-1, has emerged from its established role in oncology to become a pivotal player in the pathogenesis of numerous immunoinflammatory diseases.[1][2] Constitutively active and regulated primarily at the level of expression, PIM-1 is a downstream effector of multiple cytokine signaling pathways, most notably the JAK/STAT cascade.[3][4][5] It functions as a critical node in inflammatory signal transduction by phosphorylating a wide array of substrates, thereby modulating immune cell activation, differentiation, and survival.[1][6] There is mounting evidence implicating PIM-1 in the pathology of conditions such as rheumatoid arthritis (RA), inflammatory bowel disease (IBD), psoriasis, and asthma.[3][7] Consequently, the inhibition of PIM-1 kinase activity presents a promising therapeutic strategy for ameliorating these debilitating disorders.[1][2] This guide provides a comprehensive technical overview of PIM-1's involvement in immunoinflammatory diseases, detailing its core signaling pathways, its role in key immune cell functions, quantitative data from preclinical models, and relevant experimental protocols.

PIM-1 Signaling Pathways in Immunity

PIM-1 kinase is a central component of inflammatory signaling, primarily regulated by cytokines and growth factors that activate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[5][8]

The JAK/STAT-PIM-1 Axis

A variety of proinflammatory cytokines, including IL-6, IL-12, and IFN-γ, trigger the JAK/STAT pathway.[1][8] This leads to the direct binding of transcription factors STAT3 and STAT5 to the PIM-1 promoter, inducing its transcription.[8][9] Once expressed, PIM-1 kinase participates in a positive feedback loop by phosphorylating and activating substrates that enhance inflammatory signaling, such as components of the NF-κB pathway.[1][3] For instance, PIM-1 can phosphorylate p65/RelA, increasing NF-κB activity and subsequent IL-6 production, which in turn further stimulates the JAK/STAT pathway to enhance PIM-1 expression.[3]

Conversely, PIM-1 is also involved in negative feedback regulation. It can interact with and modulate Suppressor of Cytokine Signaling (SOCS) proteins, such as SOCS1 and SOCS3, which are inhibitors of the JAK/STAT pathway.[1][4][6] This complex interplay positions PIM-1 as a critical regulator of cytokine-mediated signal duration and intensity.

Role of PIM-1 in Immune Cell Function

PIM-1 is instrumental in directing the function of key immune cells, particularly T lymphocytes and macrophages, steering them towards pro-inflammatory phenotypes.

T-Lymphocyte Differentiation and Activation

PIM-1 plays a crucial role in the differentiation of naïve CD4+ T cells.[10] It acts as a potent promoter of Th1, Th2, and Th17 cell differentiation while simultaneously inhibiting the development of anti-inflammatory regulatory T cells (Tregs).[1][3] This is achieved by regulating the expression and activity of key lineage-defining transcription factors.[3][11]

-

Th1/Th17 Promotion: PIM-1 inhibition leads to reduced expression of T-bet and RORγt, the master transcription factors for Th1 and Th17 cells, respectively.[3][10] This results in decreased production of hallmark cytokines IFN-γ and IL-17.[10][12]

-

Treg Inhibition: PIM-1 activity suppresses the expression of FOXP3, the master regulator of Treg cells.[3][13] Conversely, inhibiting PIM-1 enhances FOXP3 levels, skewing T cell differentiation towards a Treg phenotype.[11][13]

This regulation positions PIM-1 as a key factor in maintaining the balance between effector and regulatory T-cell subsets, a balance that is often disrupted in autoimmune diseases.[3]

Macrophage Activation

PIM-1 is also involved in the classical activation of macrophages (M1 polarization).[3] M1 macrophages are pro-inflammatory and produce cytokines like IL-1β, IL-6, and TNF-α.[3] PIM-1 expression is significantly induced in macrophages upon activation by lipopolysaccharides (LPS), a process linked to the overproduction of IL-6.[3][11] PIM-1 promotes M1 polarization by activating the NF-κB pathway and the Nod-like receptor protein 3 (NLRP3) inflammasome.[3][14] Inhibition of PIM-1 can downregulate the M1 phenotype, thereby ameliorating inflammation.[11][13]

PIM-1 in Specific Immunoinflammatory Diseases

Elevated PIM-1 expression and activity are hallmarks of several immunoinflammatory conditions.

Rheumatoid Arthritis (RA)

In RA, PIM-1 plays a critical role in the aggressive behavior of fibroblast-like synoviocytes (FLS) and the aberrant function of CD4+ T cells.[1][15]

-

Gene Expression: PIM-1 kinase gene expression is significantly upregulated in circulating CD4+ T cells from treatment-naïve early RA patients compared to disease controls.[12][16]

-

Cellular Function: PIM-1 overexpression in RA CD4+ T cells contributes to their hyper-proliferative and activated phenotype.[16]

-

Therapeutic Potential: Inhibition of PIM-1 in ex vivo studies reduces the activation and proliferation of RA CD4+ T cells, decreases the production of IFN-γ and IL-17, and expands the Treg cell fraction.[12][16] In animal models of collagen-induced arthritis (CIA), PIM inhibitors robustly limit arthritis progression and cartilage destruction.[12][15]

| Disease Model/Patient Cohort | Key Quantitative Finding | Reference |

| Early RA Patients | Significantly higher percentage of circulating CD4+ T cells positive for PIM1 transcript vs. controls. | [12][16] |

| Collagen-Induced Arthritis (Mice) | Administration of PIM inhibitors significantly reduced arthritis severity and cartilage destruction. | [12][15] |

| RA Fibroblast-Like Synoviocytes | PIM-1 silencing reduced FLS viability, proliferation, migration, and metalloprotease production. | [15] |

Inflammatory Bowel Disease (IBD)

PIM-1 signaling is directly implicated in the mucosal inflammatory response characteristic of IBD.[3][11]

-

Expression Correlation: In murine models of colitis (e.g., DSS-induced), PIM-1 expression is positively correlated with the degree of intestinal inflammation.[3][11]

-

Immune Dysregulation: PIM-1 drives the imbalance between Th1/Th17 cells and Treg cells that leads to chronic inflammation in IBD.[3]

-

Therapeutic Potential: Pharmacological inhibition of PIM-1 in colitis models provides significant protection, reducing the pro-inflammatory immune response by inhibiting macrophage overactivation and down-regulating Th1 and Th17 responses, while promoting a shift towards a Treg phenotype.[11][13]

| Disease Model | Key Quantitative Finding | Reference |

| DSS-Induced Colitis (Mice) | PIM-1 expression levels directly correlate with the degree of mucosal inflammation. | [11] |

| DSS-Induced Colitis (Mice) | PIM-1 inhibitor treatment reduced DAI, gross score, and pathological grade; suppressed RORγt expression and increased Foxp3 expression. | [11][13][17] |

| TNBS-Induced Colitis (Mice) | PIM-1 inhibitor treatment suppressed GATA3 and RORγt expression and increased Foxp3 expression. | [17] |

Psoriasis

PIM-1 has been identified as a key gene switched on by IL-22, a cytokine central to the pathogenesis of psoriasis.[18]

-

Expression in Skin: PIM-1 is overexpressed in the epidermis and blood vessels of human psoriatic skin.[19][20]

-

Pathogenic Role: The IL-22/STAT3 signaling axis induces PIM-1, which contributes to the vascularization and epidermal thickening seen in psoriasis.[20]

-

Therapeutic Potential: In preclinical models, both genetic knockout of PIM-1 and treatment with a small molecule PIM-1 inhibitor significantly reduced imiquimod-induced epidermal and ear thickness, demonstrating its functional role in psoriasis-like skin inflammation.[18][19]

| Disease Model/Patient Cohort | Key Quantitative Finding | Reference |

| Psoriatic Human Skin | PIM-1 protein is overexpressed in epidermis and blood vessels compared to normal skin. | [19][20] |

| Imiquimod-Induced Psoriasis (Mice) | PIM-1 knockout mice showed significantly reduced epidermal thickness (P = 0.0286) and ear thickness. | [19] |

| Imiquimod-Induced Psoriasis (Mice) | Treatment with PIM-1 inhibitor SGI1776 significantly reduced epidermal thickness (P = 0.0002) and ear thickness (P = 0.0002). | [19] |

Key Experimental Protocols

Investigating the role of PIM-1 requires a combination of in vitro biochemical assays, cell-based functional assays, and in vivo disease models.

In Vitro PIM-1 Kinase Activity Assay

This protocol outlines a method to measure PIM-1 kinase activity and assess the potency of inhibitors using a luminescence-based assay that quantifies ADP production.

Methodology:

-

Reagent Preparation:

-

Prepare 1X Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[5]

-

Reconstitute recombinant PIM-1 kinase to a working concentration (e.g., 5 ng/µl) in Kinase Buffer.[21]

-

Prepare a substrate/ATP mix containing a suitable peptide substrate (e.g., S6Ktide or BAD) and ATP (e.g., 500µM final concentration).[5][21][22]

-

Prepare serial dilutions of the test inhibitor in Kinase Buffer with a constant, low percentage of DMSO.[21]

-

-

Kinase Reaction:

-

In a 384-well plate, add inhibitor solution (or DMSO for control).

-

Add the diluted PIM-1 enzyme to all wells except the "blank".

-

Initiate the reaction by adding the substrate/ATP mix.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).[5]

-

-

Signal Detection (ADP-Glo™ Method):

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.[5]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.[5]

-

Read luminescence on a plate reader. The signal is directly proportional to PIM-1 activity.

-

-

Data Analysis:

-

Subtract the "blank" reading from all other values.

-

Calculate the percent inhibition for each inhibitor concentration relative to the positive control (enzyme, no inhibitor).

-

Plot percent inhibition versus inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

-

Analysis of PIM-1 in CD4+ T cells from an IBD Mouse Model

This protocol describes the induction of colitis in mice and subsequent analysis of T-cell subsets and transcription factor expression following treatment with a PIM-1 inhibitor.

Methodology:

-

Induction of Colitis:

-

Treatment:

-

Monitoring and Sample Collection:

-

Monitor disease activity daily (body weight, stool consistency, rectal bleeding) to calculate a Disease Activity Index (DAI).

-

At the end of the experiment, euthanize mice and collect colon tissue. Measure colon length and collect samples for histology and molecular analysis.

-

-

Immune Cell Analysis:

-

Isolate lamina propria mononuclear cells (LPMCs) from the colon tissue.

-

Use flow cytometry to analyze T-cell populations (Th1, Th17, Treg) by staining for surface markers (CD3, CD4) and intracellular transcription factors (T-bet, RORγt, FOXP3).

-

-

Gene and Protein Expression Analysis:

Conclusion and Future Directions

PIM-1 kinase is unequivocally a central mediator in the complex signaling networks that drive immunoinflammatory diseases.[1][6] Its strategic position downstream of key cytokine pathways and its direct influence on the differentiation and function of critical immune cells like T lymphocytes and macrophages make it an attractive therapeutic target.[3][15] Preclinical data across models of rheumatoid arthritis, inflammatory bowel disease, and psoriasis are highly encouraging, demonstrating that PIM-1 inhibition can effectively ameliorate disease by rebalancing dysregulated immune responses.[11][12][19]

Future research should focus on the development of highly selective PIM-1 inhibitors to minimize off-target effects that may arise from pan-PIM inhibition. Furthermore, exploring the efficacy of PIM-1 inhibitors in combination with existing therapies, such as JAK inhibitors or biologics, could reveal synergistic effects.[1] The validation of PIM-1 expression as a biomarker in patient populations could also help identify individuals most likely to respond to PIM-1-targeted therapies, paving the way for a personalized medicine approach to treating immunoinflammatory disorders.

References

- 1. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 2. [PDF] PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target | Semantic Scholar [semanticscholar.org]

- 3. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PIM1 - Wikipedia [en.wikipedia.org]

- 9. IL-6 stimulates STAT3 and Pim-1 kinase in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alliedacademies.org [alliedacademies.org]

- 11. Inhibition of Pim-1 kinase ameliorates dextran sodium sulfate-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pim Kinases as Therapeutic Targets in Early Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Inflammatory Effects of the Novel PIM Kinase Inhibitor KMU-470 in RAW 264.7 Cells through the TLR4-NF-κB-NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. conferences.ncl.ac.uk [conferences.ncl.ac.uk]

- 17. [Effects of Pim-1 inhibitor on mouse model of inflammatory bowel disease induced by TNBS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. papaa.org [papaa.org]

- 19. researchgate.net [researchgate.net]

- 20. Elucidating new drug targets in psoriasis by gene profiling: an opportunity to be seized - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. aacrjournals.org [aacrjournals.org]

The Inhibitory Effect of TCS PIM-1 1 on Glioblastoma Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat solid tumors, largely due to a subpopulation of therapy-resistant glioblastoma stem cells (GSCs). The PIM-1 kinase has emerged as a promising therapeutic target in various cancers, including GBM. This technical guide provides an in-depth analysis of the effects of TCS PIM-1 1, a selective PIM-1 kinase inhibitor, on GSCs. We consolidate key quantitative data, provide detailed experimental methodologies, and visualize the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in oncology drug development.

Introduction to PIM-1 Kinase in Glioblastoma

The Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases, particularly PIM-1, plays a crucial role in cell survival, proliferation, and apoptosis.[1][2] Overexpression of PIM-1 is observed in GBM and is associated with poor patient prognosis.[2][3] PIM-1 is a constitutively active kinase, making it an attractive therapeutic target.[4] Glioma stem cells (GSCs) are a key factor in GBM recurrence and therapeutic resistance.[1][5] Targeting the signaling pathways that maintain the GSC phenotype is a critical strategy for developing more effective GBM therapies.

This compound: A Selective PIM-1 Inhibitor

This compound is a potent and selective ATP-competitive inhibitor of PIM-1 kinase.[6][7]

| Compound | IC50 (PIM-1) | Selectivity | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 50 nM[6][7] | >400-fold selective over PIM-2 and MEK1/2 (>20,000 nM)[6][7] | 491871-58-0[7] | C₁₈H₁₁BrN₂O₂[7] | 367.2 g/mol [7] |

Quantitative Effects of this compound on Glioblastoma Stem Cells

Modulation of Stem Cell and Differentiation Marker Expression

Treatment with this compound alters the expression of key proteins involved in maintaining the stem-like state of GBM cells, promoting a shift towards differentiation.

Table 1: Effect of this compound on mRNA Expression of Stem Cell and Differentiation Markers in Glioblastoma Cell Lines (48h treatment)

| Cell Line | Marker | Treatment (50 µM this compound) | Fold Change vs. Control |

| LN-18 | Nestin | 50 µM | 0.22 ± 0.21[8] |

Data presented as mean ± standard deviation.